molecular formula C10H12Cl2N2O B12960940 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide

2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide

Cat. No.: B12960940
M. Wt: 247.12 g/mol
InChI Key: RSOXYZREDHJNFD-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of acetamide, featuring a pyridine ring substituted at the 3-position with a propyl chain, which is further substituted with two chlorine atoms at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide typically involves the reaction of 3-(pyridin-3-yl)propylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-(3-(pyridin-3-yl)propyl)acetamide derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of dechlorinated or reduced pyridine derivatives.

Scientific Research Applications

2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with an additional chlorine atom.

    N-(3-(pyridin-3-yl)propyl)acetamide: Lacks the chlorine substituents.

    2,2-Dichloro-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a shorter alkyl chain.

Uniqueness

2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the dichloroacetamide moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2,2-dichloro-N-(3-pyridin-3-ylpropyl)acetamide

InChI

InChI=1S/C10H12Cl2N2O/c11-9(12)10(15)14-6-2-4-8-3-1-5-13-7-8/h1,3,5,7,9H,2,4,6H2,(H,14,15)

InChI Key

RSOXYZREDHJNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCNC(=O)C(Cl)Cl

Origin of Product

United States

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